Cas no 931-97-5 (cyclohexanone cyanohydrin)

cyclohexanone cyanohydrin structure
cyclohexanone cyanohydrin structure
商品名:cyclohexanone cyanohydrin
CAS番号:931-97-5
MF:C7H11NO
メガワット:125.168341875076
MDL:MFCD00003818
CID:83220
PubChem ID:24859569

cyclohexanone cyanohydrin 化学的及び物理的性質

名前と識別子

    • cyclohexanone cyanohydrin
    • 1-hydroxy-1-cyclohexanecarbonitrile
    • 1-hydroxycyclohexane-1-carbonitrile
    • 1-Hydroxy-cyclohexanecarbonitrile
    • NSC 14493
    • NSC 52190
    • 1-Hydroxycyclohexanecarbonitrile (ACI)
    • 1-Cyano-1-hydroxycyclohexane
    • Cyclohexanone, cyanohydrin
    • NSC-14493
    • DB-057379
    • NS00039531
    • SY107312
    • Cyclohexanecarbonitrile,1-hydroxy-
    • SCHEMBL18010
    • CHEMBL1569015
    • NSC52190
    • 931-97-5
    • LS-11974
    • A844473
    • Cyclohexanoncyanhydrin
    • 4-10-00-00021 (Beilstein Handbook Reference)
    • EINECS 213-246-0
    • F53384
    • CAS-931-97-5
    • CCRIS 4608
    • NCGC00091113-01
    • CS-0312430
    • Tox21_200377
    • ON43942N5P
    • NCGC00091113-02
    • AKOS009157962
    • Cyclohexanecarbonitrile, 1-hydroxy-
    • 1-hydroxy-cyclohexane-1-carbonitrile
    • UNII-ON43942N5P
    • AC-18710
    • NSC14493
    • AI3-37039
    • 1-oxidanylcyclohexane-1-carbonitrile
    • MFCD00003818
    • Q27285744
    • DTXCID304878
    • ALBB-032350
    • BRN 1634973
    • NSC-52190
    • Cyclohexanone cyanohydrin, 98%
    • SB84201
    • NCGC00257931-01
    • 1-Hydroxycyclohexanecarbonitrile
    • DTXSID2024878
    • cyclohexanone cyanhydrin
    • MDL: MFCD00003818
    • インチ: 1S/C7H11NO/c8-6-7(9)4-2-1-3-5-7/h9H,1-5H2
    • InChIKey: ZDBRPNZOTCHLSP-UHFFFAOYSA-N
    • ほほえんだ: N#CC1(CCCCC1)O

計算された属性

  • せいみつぶんしりょう: 125.08400
  • どういたいしつりょう: 125.084064
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 138
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 44
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.01723 g/cm3 (30 ºC)
  • ゆうかいてん: 32-35 °C (lit.)
  • ふってん: 132 °C/19 mmHg(lit.)
  • フラッシュポイント: 華氏温度:244.4°f< br / >摂氏度:118°C< br / >
  • 屈折率: 1.4900 (589.3 nm 20 ºC)
  • ようかいど: 溶出度(41 g/l)(25ºC)、
  • PSA: 44.02000
  • LogP: 1.20518
  • ようかいせい: 未確定

cyclohexanone cyanohydrin セキュリティ情報

  • 記号: GHS06
  • シグナルワード:Danger
  • 危害声明: H300
  • 警告文: P264-P301+P310
  • 危険物輸送番号:UN 2811 6.1/PG 2
  • WGKドイツ:3
  • 危険カテゴリコード: 28
  • セキュリティの説明: S45
  • RTECS番号:GU7710000
  • 危険物標識: T+
  • 危険レベル:6.1
  • 包装等級:II
  • ちょぞうじょうけん:2-8°C
  • TSCA:Yes
  • リスク用語:R29
  • 包装グループ:II
  • セキュリティ用語:6.1

cyclohexanone cyanohydrin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB04698-100g
1-hydroxycyclohexane-1-carbonitrile
931-97-5 95%
100g
$800 2023-09-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H26699-50g
Cyclohexanone cyanohydrin, 98%
931-97-5 98%
50g
¥6952.00 2023-02-26
Chemenu
CM202103-100g
1-hydroxycyclohexane-1-carbonitrile
931-97-5 97%
100g
$472 2021-08-04
Chemenu
CM202103-100g
1-hydroxycyclohexane-1-carbonitrile
931-97-5 97%
100g
$*** 2023-05-29
Aaron
AR003PTV-75g
1-HYDROXY-1-CYCLOHEXANECARBONITRILE
931-97-5 95%
75g
$34.00 2023-12-13
eNovation Chemicals LLC
D769445-1g
1-HYDROXY-1-CYCLOHEXANECARBONITRILE
931-97-5 98%
1g
$55 2025-02-26
1PlusChem
1P003PLJ-1g
1-HYDROXY-1-CYCLOHEXANECARBONITRILE
931-97-5 95%
1g
$105.00 2025-02-20
1PlusChem
1P003PLJ-5g
1-HYDROXY-1-CYCLOHEXANECARBONITRILE
931-97-5 95%
5g
$305.00 2024-04-20
1PlusChem
1P003PLJ-10g
1-HYDROXY-1-CYCLOHEXANECARBONITRILE
931-97-5
10g
$967.00 2023-12-15
A2B Chem LLC
AB72343-10g
1-Hydroxycyclohexanecarbonitrile
931-97-5
10g
$894.00 2023-12-29

cyclohexanone cyanohydrin 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Carbon dioxide Solvents: Ethanol ;  18 h, 1 atm, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
CO2-Enabled Cyanohydrin Synthesis and Facile Iterative Homologation Reactions
Juhl, Martin ; Petersen, Allan R. ; Lee, Ji-Woong, Chemistry - A European Journal, 2021, 27(1), 228-232

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Titanium isopropoxide ,  Hexahydro-3-[[(2-hydroxy-1-naphthalenyl)methylene]amino]-2H-azepin-2-one Solvents: Dichloromethane
リファレンス
A novel rate enhancement in titanium and zirconium alkoxide mediated cyano group transfers by the addition of a salicylal type Schiff base, dl-3-[[(2-hydroxy-1-naphthyl)methylene]amino]-ε-caprolactam. A neighboring amide effect
Mori, Atsunori; Inoue, Shohei, Chemistry Letters, 1991, (1), 145-8

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Hydrochloric acid
リファレンス
Conversion of ketones to cyanohydrins: benzophenone cyanohydrin
Gassman, Paul G.; Talley, John J., Organic Syntheses, 1981, 60, 14-18

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Bismuth bromide Solvents: Dichloromethane
1.2 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water
リファレンス
Bismuth bromide as an efficient and versatile catalyst for the cyanation and allylation of carbonyl compounds and acetals with organosilicon reagents
Komatsu, Naoki; Uda, Masato; Suzuki, Hitomi; Takahashi, Toshikazu; Domae, Terutomo; et al, Tetrahedron Letters, 1997, 38(41), 7215-7218

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ;  3 h, 5 - 10 °C; 30 min, 5 - 10 °C
リファレンス
Method for manufacture of spirodiclofen with cyclohexanone
, China, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: 2-Propanol, lanthanum(3+) salt Solvents: Tetrahydrofuran ;  15 - 24 h, rt
リファレンス
Preparation of 2-(spiro-piperidin-1-yl)oxazolones as modulators of vasopressin V1a receptors
, World Intellectual Property Organization, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Carbon dioxide Solvents: Ethanol ;  18 h, 1 atm, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
CO2-enabled cyanohydrin synthesis and facile homologation reactions
Juhl, Martin; Petersen, Allan R.; Lee, Ji-Woong, ChemRxiv, 2020, 1, 1-7

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium bisulfite Solvents: Water ;  45 min, rt; rt → 50 °C; 50 °C → 15 °C
1.2 Solvents: Water ;  30 min, 15 °C; 1 h, 15 °C → 30 °C
リファレンス
Novel 4H-1,2,4-triazol-3-yl cycloalkanols as potent antitubercular agents
Desai, Nutan H. Palsule; Bairwa, Ranjeet; Kakwani, Manoj; Tawari, Nilesh; Ray, M. K.; et al, Medicinal Chemistry Research, 2013, 22(1), 401-408

ごうせいかいろ 9

はんのうじょうけん
1.1 Solvents: Dimethylformamide ,  Water ;  rt; 15 min, rt
リファレンス
A single-step, mild, neutral, catalyst-free method for cyanohydrin synthesis
Degani, Mariam S.; Kakwani, Manoj D.; Palsule Desai, Nutan H.; Bairwa, Ranjeet, Monatshefte fuer Chemie, 2012, 143(3), 461-465

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Titanium isopropoxide Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
A convenient and efficient procedure for selective deprotection of acetates by titanium(IV) isopropoxide
Ranu, Brindaban C.; Guchhait, Sankar K.; Saha, Manika, Journal of the Indian Chemical Society, 1999, 76(11-12), 547-549

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium bisulfite Solvents: Water ;  2 h, rt
1.2 24 h, rt
リファレンス
Preparation of 4-(arylethynyl)benzamide derivative as dual regulator for mGluR5 and 5-HT2A receptors
, World Intellectual Property Organization, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ;  3 h, 10 - 15 °C; 30 min, 10 - 15 °C
リファレンス
Synthesis of spirodiclofen
Lu, Yifu; Xu, Xuhui; Sun, Nan; Zhao, Jinhao, Jingxi Huagong Zhongjianti, 2009, 39(2), 19-21

ごうせいかいろ 13

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  10 h, 15 - 25 °C
1.2 Reagents: Water ;  -10 °C
リファレンス
Continuous reaction apparatus and the continuous synthesis method using the same
, Japan, , ,

ごうせいかいろ 14

はんのうじょうけん
1.1 Catalysts: Iron oxide (Fe3O4) Solvents: Urea ,  Choline chloride ;  140 min, 60 °C
リファレンス
A magnetic nanoparticle catalyzed eco-friendly synthesis of cyanohydrins in a deep eutectic solvent
Azizi, Najmedin; Rahimi, Zahra; Alipour, Masoumeh, RSC Advances, 2015, 5(75), 61191-61198

ごうせいかいろ 15

はんのうじょうけん
1.1 Catalysts: 2-Propanol, ytterbium(3+) salt Solvents: Tetrahydrofuran
リファレンス
Lanthanoid(III) alkoxides as novel catalysts for a rapid transhydrocyanation from acetone cyanohydrin to aldehydes and ketones
Ohno, Hiroshi; Mori, Atsunori; Inoue, Shohei, Chemistry Letters, 1993, 2, 375-8

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ;  30 min, cooled; 20 min, cooled
リファレンス
Synthesis, spectral, and structural characteristics of cyanohydrines derived from aliphatic cyclic ketones
Hosten, E. C.; Betz, R., Russian Journal of General Chemistry, 2014, 84(11), 2222-2227

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: Hydroxymandelonitrile lyase Solvents: Water ;  pH 4.5, rt
リファレンス
Asymmetric synthesis of both the enantiomers of antidepressant venlafaxine and its analogues
Bhuniya, Rajib; Nanda, Samik, Tetrahedron Letters, 2012, 53(15), 1990-1992

ごうせいかいろ 18

はんのうじょうけん
1.1 Catalysts: Diethylamine Solvents: Ethyl acetate ;  7 min, rt
1.2 10 °C; 0.5 h, 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 0.5
リファレンス
Preparation method of cyclohexanone cyanohydrin with high yield and high purity
, China, , ,

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Sodium pyrosulfite Solvents: Water ;  30 min, cooled; 12 h, rt
リファレンス
Preparation and reactions of optically active cyanohydrins derived from 4-chlorobenzaldehyde, cyclohexanone and 2-methylcyclohexanone using the (R)-hydroxynitrile lyase from Prunus amygdalus
Yosef, H. A. A.; Elmasry, A. M.; Ismael, Eman H. I.; Mahran, M. R. H., Egyptian Journal of Chemistry, 2010, 53(5), 745-775

ごうせいかいろ 20

はんのうじょうけん
1.1 Solvents: Dimethyl sulfoxide ,  Water ;  20 °C; 0.5 h, 20 °C
1.2 Solvents: Water ;  10 min, cooled
リファレンス
Boron containing pyrazole compounds, compositions comprising them, methods and uses thereof
, World Intellectual Property Organization, , ,

cyclohexanone cyanohydrin Raw materials

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:931-97-5)213-246-0
25934506
清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ